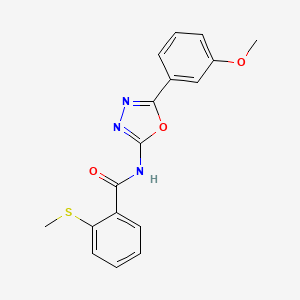

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound with potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities. MMB has been shown to exhibit promising anti-cancer and anti-inflammatory effects in various in vitro and in vivo models.

Aplicaciones Científicas De Investigación

Disposition and Metabolism Studies

One area of research involves the disposition and metabolism of compounds in living organisms. For instance, the study by Renzulli et al. (2011) on SB-649868, a novel orexin 1 and 2 receptor antagonist, elucidates how the compound is metabolized and eliminated in humans, primarily via feces, with only negligible amounts excreted unchanged. This research highlights the compound's extensive metabolism and the principal routes involved, which could be informative for understanding similar compounds' metabolic profiles (Renzulli et al., 2011).

Neurotransmitter System Studies

Another significant application is in the study of neurotransmitter systems, where compounds like N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide may interact with specific receptors or transporters in the brain. For example, the research by Rabiner et al. (2002) demonstrates the use of a novel, selective 5-HT(1A) antagonist in assessing receptor occupancy in the human brain. Such studies are crucial for developing new therapeutic agents targeting specific neurotransmitter systems (Rabiner et al., 2002).

Diagnostic Imaging Applications

Compounds with specific receptor binding properties are also valuable in diagnostic imaging, particularly in positron emission tomography (PET) and other nuclear medicine applications. Studies like those by Pike et al. (1996) on [carbonyl-11C]WAY-100635 provide insights into the exquisite delineation of 5-HT1A receptors in the human brain, demonstrating the potential of such compounds in visualizing neurotransmitter receptor distribution and density (Pike et al., 1996).

Investigation of Disease Pathophysiology

Research applications extend to investigating the pathophysiology of diseases, such as Alzheimer's disease, where amyloid and tau pathologies play significant roles. The dynamic changes in PET amyloid and FDG imaging in different stages of Alzheimer's disease, as studied by Kadir et al. (2012), illustrate how compounds labeled for PET imaging can contribute to understanding disease progression and potential therapeutic intervention points (Kadir et al., 2012).

Safety and Dosimetry in Clinical Populations

Lastly, evaluating new compounds' safety and dosimetry in human subjects is crucial for their potential clinical applications. Studies like the one by Brier et al. (2022) on 11C-CS1P1, targeting sphingosine-1-phosphate receptor 1, highlight the importance of assessing these parameters in the development of diagnostic and therapeutic radiotracers (Brier et al., 2022).

Propiedades

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUWGYVASATWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)

![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)

![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)

![(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2969832.png)